Compound Description: MTPPN is a phthalonitrile compound investigated for its potential as a drug candidate. Quantum chemical and in silico studies were performed to assess its properties, including molecular docking simulations with enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase (α-GLY). Results suggested that MTPPN exhibits good inhibitory performance in silico and could be a promising drug candidate. []
Relevance: Both MTPPN and the target compound, 7-(4-bromophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, share the central [, , ]triazolo[1,5-a]pyrimidine scaffold. This makes them structurally related and potentially members of the same chemical class, with potential for similar biological activities.
cis-[PtCl2(Hmtpo-N3)2].2H2O
Compound Description: This compound is a cisplatin analogue containing the ligand Hmtpo (4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine). It exhibits antitumor activity, potentially by forming intrastrand cross-linked adducts with DNA at the N7 atoms of guanine bases. []
Relevance: This compound highlights the use of the [, , ]triazolo[1,5-a]pyrimidine scaffold, also present in the target compound 7-(4-bromophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, in the development of metal-based anticancer agents.
Compound Description: This study examined two specific derivatives: one with aryl = 3,5-dichlorophenyl (1a) and another with aryl = 2,4-dichlorophenyl (1b). The research focused on their crystal structures and intermolecular interactions, particularly hydrogen bonding patterns influenced by substituent type and position. []
Relevance: The compounds in this study share the core [, , ]-triazolo-[1,5-a]pyrimidine structure with 7-(4-bromophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The variations in substituents, especially at the 7-position, offer insights into structure-activity relationships within this class of compounds.
Compound Description: This compound, along with its platinum(II) complexes (cis-[PtCl2(ibmtp)2], cis-[PtCl2(dmso)(ibmtp)], and cis-[PtCl2(ibmtp)(NH3)]), were investigated for their structural properties and in vitro cytotoxic activity against various human tumor cell lines. []
Compound Description: This compound demonstrated activity against the West Nile Virus (WNV). The research details its synthesis, involving deacetylation of a precursor molecule. []
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines
Compound Description: This study focused on a series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines designed and synthesized as potential anticancer agents. Specifically, derivatives with 2-(4-bromophenyl)triazole or 2-(anthracen-9-yl)triazole substituents showed promising cytotoxicity against the MCF-7 breast cancer cell line. []
Compound Description: Several derivatives in this series were synthesized and assessed for in vitro cytotoxicity against Bel-7402 and HT-1080 cancer cell lines. The study emphasized the influence of side chain variations at the C-2 position and a 4-triflouromethylanilino substituent at C-7 on anticancer potency. []
Relevance: Despite significant structural differences due to the extended side chains, these compounds highlight the potential of modifying the [, , ]triazolo-[1,5-a]pyrimidine scaffold, also found in 7-(4-bromophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, for anticancer drug development.
Compound Description: UP 269-6 is a non-peptide angiotensin II antagonist under investigation as a treatment for hypertension and chronic heart failure. This research details a new synthetic route for its preparation, suitable for industrial production. []
5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines
Compound Description: These compounds, particularly those with specific substituents like 5-[3-(trifluoromethyl)phenyl]-, 5-(3-bromophenyl)-, 5-[3-(difluoromethoxy)-phenyl]-, and 5-(4-pyridinyl)-, demonstrated activity as mediator release inhibitors. The research focuses on their synthesis and structure-activity relationships. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.